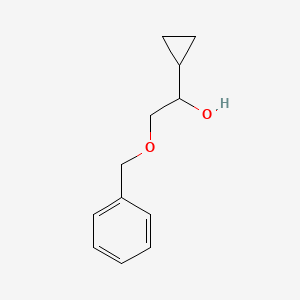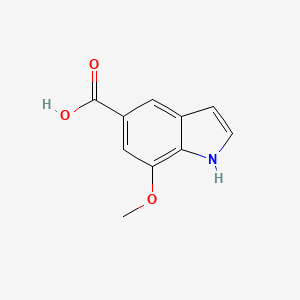
5,6-Dimethylpicolinsäure
Übersicht
Beschreibung
5,6-Dimethylpicolinic acid: is an organic compound with the molecular formula C8H9NO2 It is a derivative of picolinic acid, featuring two methyl groups at the 5th and 6th positions of the pyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dimethylpicolinic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, 5,6-Dimethylpicolinic acid is investigated for its role in metal ion chelation and transport. It is also studied for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in designing metal-based drugs and diagnostic agents. Its ability to chelate metal ions makes it a candidate for treating metal ion imbalances in the body.
Industry: In the industrial sector, 5,6-Dimethylpicolinic acid is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylpyridine.
Oxidation: The methyl groups at the 2nd and 3rd positions are oxidized to carboxylic acid groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Cyclization: The resulting dicarboxylic acid undergoes cyclization to form the pyridine ring with carboxylic acid substituents at the 2nd and 6th positions.
Methylation: The final step involves the selective methylation of the pyridine ring at the 5th and 6th positions using methylating agents like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of 5,6-Dimethylpicolinic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or other functional groups onto the pyridine ring.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylpicolinic acid involves its ability to chelate metal ions. The compound binds to metal ions through its carboxylic acid and pyridine nitrogen groups, forming stable complexes. These complexes can interact with biological macromolecules, altering their structure and function. The molecular targets include enzymes, receptors, and transport proteins involved in metal ion homeostasis and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position. It is an isomer of nicotinic acid and isonicotinic acid.
Dipicolinic acid: Contains two carboxylic acid groups at the 2nd and 6th positions of the pyridine ring.
Nicotinic acid:
Isonicotinic acid: Features a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness: 5,6-Dimethylpicolinic acid is unique due to the presence of two methyl groups at the 5th and 6th positions, which influence its chemical reactivity and binding properties. This structural modification enhances its ability to form stable metal complexes and interact with biological targets, making it distinct from other picolinic acid derivatives.
Eigenschaften
IUPAC Name |
5,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFFZWNEMCFCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527990 | |
| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83282-49-9 | |
| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)








![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)


